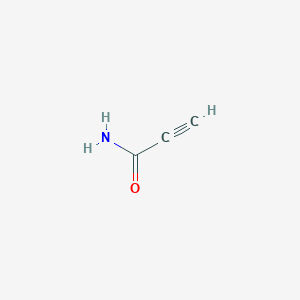
Datpn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Datpn, also known as N,N-diisopropyltryptamine, is a chemical compound that belongs to the tryptamine class of compounds. It is a psychedelic drug that has gained popularity in recent years due to its unique effects on the human mind. Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored.
Mécanisme D'action
The mechanism of action of Datpn is not fully understood. It is believed to act on the serotonin receptors in the brain, which are responsible for regulating mood, appetite, and sleep. Datpn is also believed to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
Effets Biochimiques Et Physiologiques
Datpn has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased creativity. It has also been found to increase heart rate and blood pressure, and can cause dilated pupils and increased body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
Datpn has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be produced in large quantities. Another advantage is that it has a relatively short half-life, which makes it easier to study its effects on the body. However, one limitation is that it is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes.
Orientations Futures
There are a number of future directions for research on Datpn. One area of research is the potential therapeutic applications of Datpn in the treatment of depression, anxiety, and addiction. Another area of research is the potential use of Datpn in the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of Datpn, and its effects on the brain and body.
Méthodes De Synthèse
Datpn can be synthesized using various methods, including the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction. The Leuckart-Wallach reaction involves the reaction of tryptamine with formic acid and isopropyl alcohol. The Eschweiler-Clarke reaction involves the reaction of tryptamine with formaldehyde and isopropyl alcohol.
Applications De Recherche Scientifique
Datpn has been studied extensively in scientific research, and its potential applications in various fields have been explored. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use in the treatment of cancer.
Propriétés
Numéro CAS |
109485-64-5 |
|---|---|
Nom du produit |
Datpn |
Formule moléculaire |
C29H34ClNO9 |
Poids moléculaire |
576 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |
Clé InChI |
UURZVEUAJLBIKP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
SMILES canonique |
CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Synonymes |
4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)










![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

